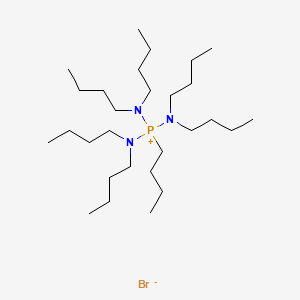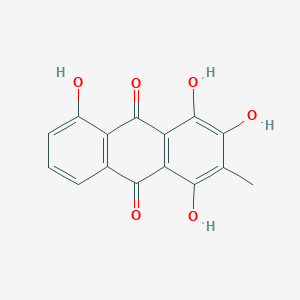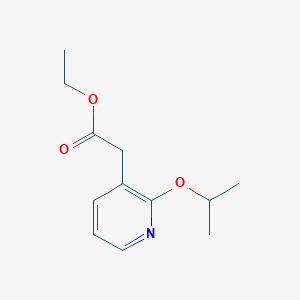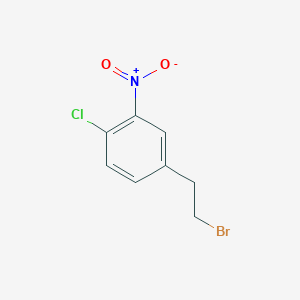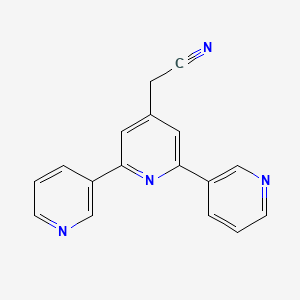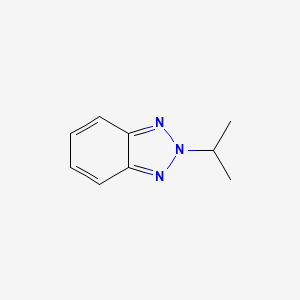
1,4,5,8-Tetraamino-2,7-bis(3-phenoxyphenoxy)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5,8-Tetraamino-2,7-bis(3-phenoxyphenoxy)anthracene-9,10-dione is a complex organic compound with the molecular formula C28H24N4O4 It is known for its unique structure, which includes multiple amino groups and phenoxy substituents attached to an anthracene-9,10-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,7-bis(3-phenoxyphenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, anthracene-9,10-dione, undergoes nitration to introduce nitro groups at the 1,4,5,8 positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Etherification: The amino-substituted anthracene-9,10-dione is then reacted with 3-phenoxyphenol in the presence of a base like potassium carbonate (K2CO3) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,4,5,8-Tetraamino-2,7-bis(3-phenoxyphenoxy)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups or other functional groups.
Reduction: The compound can be reduced to form different derivatives with altered electronic properties.
Substitution: The phenoxy groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amino-substituted anthracene derivatives.
Aplicaciones Científicas De Investigación
1,4,5,8-Tetraamino-2,7-bis(3-phenoxyphenoxy)anthracene-9,10-dione has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and photovoltaic materials due to its unique electronic properties.
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential use in bioimaging and as a fluorescent probe due to its strong fluorescence.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to interact with DNA.
Mecanismo De Acción
The mechanism by which 1,4,5,8-Tetraamino-2,7-bis(3-phenoxyphenoxy)anthracene-9,10-dione exerts its effects involves its interaction with various molecular targets. The compound’s multiple amino groups allow it to form hydrogen bonds and interact with biological macromolecules such as DNA and proteins. These interactions can lead to changes in the structure and function of these macromolecules, influencing cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Anthraquinone: A simpler compound with a similar anthracene-9,10-dione core but without the amino and phenoxy substituents.
1,4,5,8-Tetraaminoanthraquinone: Similar to the target compound but lacks the phenoxy groups.
2,7-Bis(3-phenoxyphenoxy)anthracene-9,10-dione: Similar but without the amino groups.
Uniqueness
1,4,5,8-Tetraamino-2,7-bis(3-phenoxyphenoxy)anthracene-9,10-dione is unique due to the combination of amino and phenoxy groups, which impart distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with other molecules or materials.
Propiedades
Número CAS |
88601-46-1 |
|---|---|
Fórmula molecular |
C38H28N4O6 |
Peso molecular |
636.6 g/mol |
Nombre IUPAC |
1,4,5,8-tetraamino-2,7-bis(3-phenoxyphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C38H28N4O6/c39-27-19-29(47-25-15-7-13-23(17-25)45-21-9-3-1-4-10-21)35(41)33-31(27)37(43)32-28(40)20-30(36(42)34(32)38(33)44)48-26-16-8-14-24(18-26)46-22-11-5-2-6-12-22/h1-20H,39-42H2 |
Clave InChI |
WQXNCSJPEKXKKQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=C(C4=C(C(=C3)N)C(=O)C5=C(C4=O)C(=C(C=C5N)OC6=CC=CC(=C6)OC7=CC=CC=C7)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrazolo[1,5-a]-1,3,5-triazin-4-amine,8-(6-methoxy-2-methyl-3-pyridinyl)-2,7-dimethyl-N-[(1S)-1-methylpropyl]-](/img/structure/B13141388.png)
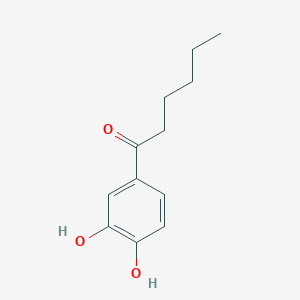
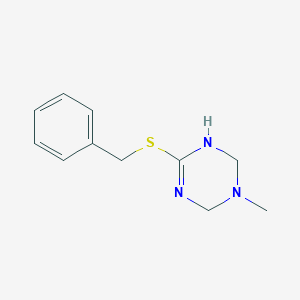
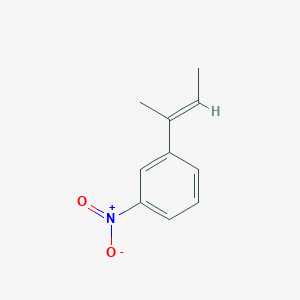

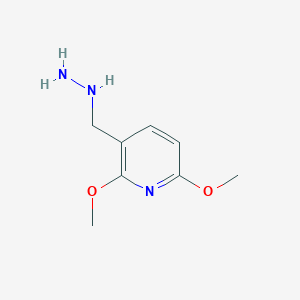
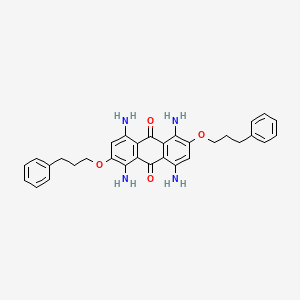
![(R)-7-Azaspiro[3.5]nonan-1-amine 2hcl](/img/structure/B13141424.png)
